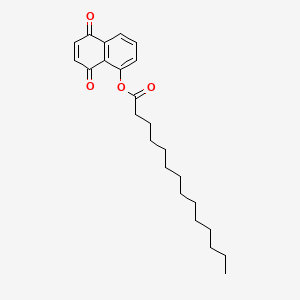

Myristoyljuglone

Description

Myristoyljuglone is a naturally occurring naphthoquinone derivative, structurally characterized by a juglone (5-hydroxy-1,4-naphthoquinone) backbone acylated with a myristoyl (tetradecanoyl) group. Myristoyljuglone is primarily isolated from plants in the Juglandaceae family, such as walnuts (Juglans regia), where it contributes to antimicrobial and allelopathic properties .

Propriétés

Numéro CAS |

64817-83-0 |

|---|---|

Formule moléculaire |

C24H32O4 |

Poids moléculaire |

384.5 g/mol |

Nom IUPAC |

(5,8-dioxonaphthalen-1-yl) tetradecanoate |

InChI |

InChI=1S/C24H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-16-23(27)28-22-15-13-14-19-20(25)17-18-21(26)24(19)22/h13-15,17-18H,2-12,16H2,1H3 |

Clé InChI |

MLHGIEIXYMQFHS-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCC(=O)OC1=CC=CC2=C1C(=O)C=CC2=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of myristoyljuglone typically involves the esterification of myristic acid with juglone. This reaction can be catalyzed by various agents, including sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods: Industrial production of myristoyljuglone may involve more efficient and scalable methods such as microwave-assisted synthesis or enzymatic catalysis. These methods can enhance yield and reduce reaction times, making the process more cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions: Myristoyljuglone undergoes several types of chemical reactions, including:

Oxidation: Myristoyljuglone can be oxidized to form various quinone derivatives.

Reduction: Reduction reactions can convert myristoyljuglone into hydrojuglone derivatives.

Substitution: The phenolic hydroxyl group in myristoyljuglone can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydrojuglone derivatives.

Substitution: Alkylated or acylated juglone derivatives.

Applications De Recherche Scientifique

Myristoyljuglone has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Studied for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.

Industry: Used in the development of natural pesticides and herbicides due to its allelopathic properties.

Mécanisme D'action

The mechanism of action of myristoyljuglone involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. Myristoyljuglone also affects cell signaling pathways, leading to the induction of apoptosis in cancer cells. The molecular targets include various kinases and phosphatases involved in cell growth and survival.

Comparaison Avec Des Composés Similaires

Key Structural Features :

- Core structure: 1,4-naphthoquinone with a hydroxyl group at C3.

- Modification : Esterification of the hydroxyl group with myristic acid (C14:0).

- Molecular formula : C₂₄H₃₂O₄.

- Molecular weight : 384.51 g/mol.

Structural Analogs

Compounds sharing the naphthoquinone core or acylated derivatives are compared below.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Acylation impact : Myristoyljuglone’s myristoyl group increases LogP by ~4.4 units compared to juglone, enhancing membrane permeability but reducing water solubility .

- Positional isomerism: Lapachol’s C2-hydroxyl and prenyl group confer distinct redox behavior compared to C5-substituted naphthoquinones.

Functional Analogs

Compounds with similar biological targets or mechanisms are compared.

Key Observations :

- Potency : Myristoyljuglone’s anticancer activity is superior to juglone but inferior to plumbagin, likely due to differential ROS generation efficiency.

- Selectivity : Myristoyljuglone shows higher specificity for Gram-positive bacteria over fungi, contrasting with plumbagin’s broad antifungal activity .

Metabolic and Toxicological Profiles

Table 3: ADME/Tox Comparison

| Compound | Bioavailability (%) | Half-life (h) | Major Metabolites | Toxicity (LD₅₀, mg/kg) |

|---|---|---|---|---|

| Myristoyljuglone | 35 (oral) | 4.8 | Glucuronidated derivatives | 220 (rat) |

| Juglone | 12 (oral) | 2.1 | Sulfated derivatives | 45 (rat) |

| Plumbagin | 28 (oral) | 3.5 | Hydroxylated derivatives | 85 (rat) |

Key Observations :

- Acylation benefits : Myristoyljuglone’s higher bioavailability and lower acute toxicity compared to juglone suggest improved pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.